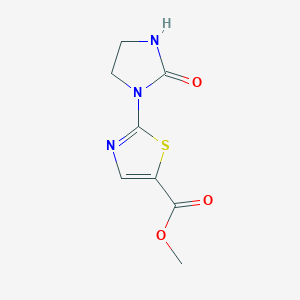
Methyl 2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate
Cat. No. B8368376
M. Wt: 227.24 g/mol
InChI Key: RICKCAXQFGAEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08063084B2
Procedure details


Following the procedure as described in Example 3, making variations as required to replace ethyl 2-amino-4-methylthiazole-5-carboxylate with methyl 2-aminothiazole-5-carboxylate to react with 2-chloroethyl isocyanate, the title compound was obtained as a colorless solid in 44% yield: mp 205-208° C. (ethyl acetate/hexanes); 1H NMR (300 MHz, CDCl3) δ 8.02 (s, 1H), 5.55 (s, 1H), 4.25-4.19 (m, 2H), 3.84 (s, 3H), 3.72-3.67 (m, 2H); 13C NMR (75 MHz, CDCl3) δ 162.8, 162.5, 157.0, 145.1, 122.2, 52.1, 44.4, 38.1; MS (ES+) m/z 228.2 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Yield
44%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([C:8]([O:10][CH2:11]C)=[O:9])=[C:5](C)[N:6]=1.NC1SC(C(OC)=O)=CN=1.Cl[CH2:24][CH2:25][N:26]=[C:27]=[O:28]>>[O:28]=[C:27]1[NH:26][CH2:25][CH2:24][N:1]1[C:2]1[S:3][C:4]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][N:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SC(=C(N1)C)C(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SC(=CN1)C(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCN=C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1N(CCN1)C=1SC(=CN1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 44% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
